molecular formula C14H21N3O3S B15122187 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine

4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B15122187
M. Wt: 311.40 g/mol
InChI Key: GLVJXTKSBGIIEN-UHFFFAOYSA-N
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Description

4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that features a thiazole ring and two morpholine groups. Thiazole rings are known for their aromaticity and biological activity, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine typically involves the formation of the thiazole ring followed by the introduction of the morpholine groups. One common method involves the reaction of 2-methyl-4-bromomethylthiazole with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .

Scientific Research Applications

4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the thiazole ring.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The morpholine groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine is unique due to the presence of both the thiazole ring and two morpholine groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H21N3O3S

Molecular Weight

311.40 g/mol

IUPAC Name

[4-[(2-methyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C14H21N3O3S/c1-11-15-12(10-21-11)8-16-2-7-20-13(9-16)14(18)17-3-5-19-6-4-17/h10,13H,2-9H2,1H3

InChI Key

GLVJXTKSBGIIEN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN2CCOC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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